Lomitapide metabolite M9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lomitapide metabolite M9 is a compound derived from the metabolism of lomitapide, a microsomal triglyceride transfer protein inhibitor. Lomitapide is primarily used to treat homozygous familial hypercholesterolemia, a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol. The metabolite M9 is one of the several metabolites formed during the hepatic metabolism of lomitapide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lomitapide involves multiple steps, including the formation of key intermediates through various organic reactions it is known that lomitapide undergoes significant hepatic metabolism via cytochrome P-450 isoenzyme 3A4 to form its major metabolites, including M9 .

Industrial Production Methods

Industrial production of lomitapide and its metabolites involves large-scale organic synthesis techniques. The process typically includes the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the quality and yield of the final product. The exact industrial methods for producing lomitapide metabolite M9 are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

Lomitapide metabolite M9 undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P-450 enzymes, leading to the formation of hydroxylated metabolites.

Reduction: Involving the reduction of functional groups within the molecule.

Substitution: Where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving this compound include:

Oxidizing agents: Such as cytochrome P-450 enzymes.

Reducing agents: Including various organic and inorganic reducing agents.

Solvents: Such as methanol, ethanol, and water, used to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include hydroxylated and reduced derivatives. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structures and properties.

Scientific Research Applications

Clinical Applications

-

Lipid Management in HoFH :

- Lomitapide has been shown to significantly reduce LDL-C levels in patients with HoFH. In clinical trials, reductions of 40% to 50% in LDL-C levels were observed when Lomitapide was used alongside standard lipid-lowering therapies .

- A real-world study indicated that patients achieved a mean LDL-C reduction of approximately 58% from baseline levels .

-

Pediatric Use :

- Recent studies have reported successful outcomes with Lomitapide in pediatric patients with HoFH. In a cohort of 11 pediatric patients, mean baseline LDL-C was reduced from 422 mg/dL to 192 mg/dL after treatment .

- The safety profile was manageable, with gastrointestinal adverse events being the most common but decreasing over time .

-

Long-term Efficacy :

- Longitudinal studies have demonstrated sustained efficacy and safety of Lomitapide over extended periods. For instance, a 78-week study showed that LDL-C levels decreased significantly from baseline, with many patients reaching target LDL-C levels recommended by the European Atherosclerosis Society .

Data Tables

Case Studies

- Case Study 1 : A pediatric patient treated with Lomitapide for over four years showed significant improvements in LDL-C levels and experienced manageable adverse effects. The patient maintained an LDL-C level of approximately 90 mg/dL after dose adjustments .

- Case Study 2 : An adult patient with HoFH who was treated with Lomitapide achieved a reduction in LDL-C from baseline levels, leading to improved cardiovascular outcomes. The patient experienced transient liver enzyme elevations that resolved with dose adjustments .

Mechanism of Action

The mechanism of action of lomitapide metabolite M9 involves the inhibition of microsomal triglyceride transfer protein within the lumen of the endoplasmic reticulum. This inhibition prevents the formation of apolipoprotein B, leading to a reduction in the formation of very low-density lipoprotein and chylomicrons. As a result, there is a decrease in low-density lipoprotein cholesterol levels .

Comparison with Similar Compounds

Lomitapide metabolite M9 can be compared with other similar compounds, such as:

Mipomersen: An antisense oligonucleotide that targets apolipoprotein B-100 mRNA, reducing low-density lipoprotein cholesterol levels.

Evinacumab: A monoclonal antibody that inhibits angiopoietin-like protein 3, leading to reduced low-density lipoprotein cholesterol levels.

Inclisiran: A small interfering RNA that targets proprotein convertase subtilisin/kexin type 9, reducing low-density lipoprotein cholesterol levels.

This compound is unique in its specific inhibition of microsomal triglyceride transfer protein, which distinguishes it from other lipid-lowering agents that target different molecular pathways.

Properties

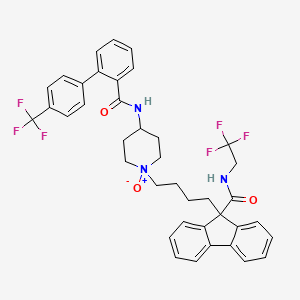

CAS No. |

182430-98-4 |

|---|---|

Molecular Formula |

C39H37F6N3O3 |

Molecular Weight |

709.7 g/mol |

IUPAC Name |

9-[4-[1-oxido-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-ium-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |

InChI |

InChI=1S/C39H37F6N3O3/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48(51)23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49) |

InChI Key |

FDUXETILSFJQIF-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)(CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.